![molecular formula C32H34N2O4 B5181595 N,N'-[2,7-naphthalenediylbis(oxy-4,1-phenylene)]bis(2,2-dimethylpropanamide)](/img/structure/B5181595.png)
N,N'-[2,7-naphthalenediylbis(oxy-4,1-phenylene)]bis(2,2-dimethylpropanamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-[2,7-naphthalenediylbis(oxy-4,1-phenylene)]bis(2,2-dimethylpropanamide), commonly known as NDMA, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. NDMA is a synthetic compound that is widely used in scientific research due to its unique properties.
作用機序
The mechanism of action of NDMA is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cell signaling pathways. NDMA has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
NDMA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinases and proteases. NDMA has also been found to inhibit the production of inflammatory cytokines and chemokines.
実験室実験の利点と制限
NDMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. NDMA is also relatively inexpensive compared to other compounds used in scientific research.
However, NDMA has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. NDMA also has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for NDMA research. One area of research is the development of NDMA-based therapies for various diseases. Another area of research is the optimization of the synthesis and purification methods for NDMA.
In addition, further studies are needed to fully understand the mechanism of action of NDMA and its potential applications in various research fields. The use of NDMA in combination with other compounds is also an area of future research.
Conclusion:
In conclusion, NDMA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. NDMA has been found to exhibit anticancer, antiviral, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. NDMA has several advantages for lab experiments, but also has some limitations. Future research on NDMA will focus on the development of NDMA-based therapies and optimization of synthesis and purification methods.
合成法
The synthesis of NDMA involves the reaction of 2,7-naphthalenediol and 4,4'-diaminodiphenylmethane with 2,2-dimethylpropanoyl chloride. This reaction results in the formation of NDMA, which is a white crystalline solid. The purity of NDMA can be improved by recrystallization using methanol.
科学的研究の応用
NDMA has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis reactions due to its ability to form stable complexes with transition metals. NDMA is also used in the synthesis of organic compounds, such as polyamides and polyesters.
NDMA is also used in the field of medicinal chemistry due to its potential therapeutic properties. It has been found to exhibit anticancer, antiviral, and antibacterial activities. NDMA has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
N-[4-[7-[4-(2,2-dimethylpropanoylamino)phenoxy]naphthalen-2-yl]oxyphenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O4/c1-31(2,3)29(35)33-23-9-15-25(16-10-23)37-27-13-7-21-8-14-28(20-22(21)19-27)38-26-17-11-24(12-18-26)34-30(36)32(4,5)6/h7-20H,1-6H3,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTIKRJNHVTHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)OC2=CC3=C(C=C2)C=CC(=C3)OC4=CC=C(C=C4)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,4-dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5181523.png)
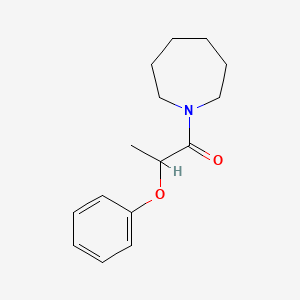
![5-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5181534.png)
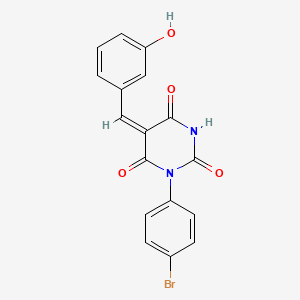
![4-methoxy-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5181548.png)
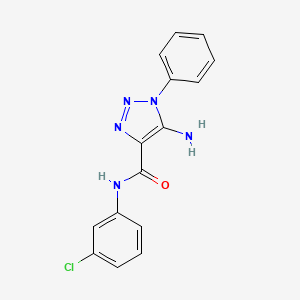
![3-[(4-methoxyphenyl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5181560.png)
![7-[(2-chlorobenzyl)oxy]-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5181568.png)

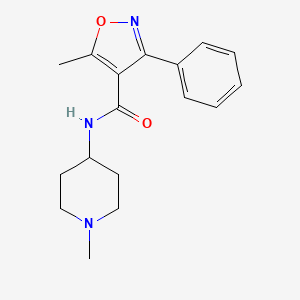
![ethyl 4-{[({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5181587.png)
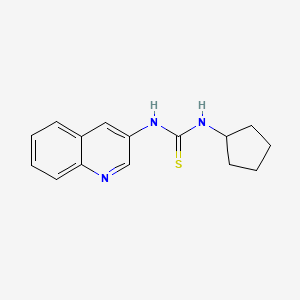
![6-bromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5181610.png)
![1-benzyl-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B5181613.png)